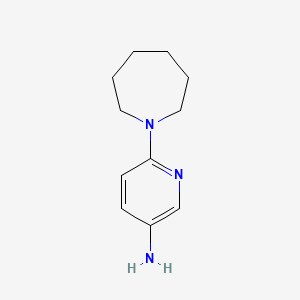

6-(Azepan-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(azepan-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZECTFWTIKJUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588186 | |

| Record name | 6-(Azepan-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850040-18-5 | |

| Record name | 6-(Azepan-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Among the myriad of heterocyclic scaffolds, the aminopyridine core stands out for its proven utility in the development of targeted therapies. This guide focuses on a particularly valuable derivative, 6-(Azepan-1-yl)pyridin-3-amine , a compound that has emerged as a crucial intermediate in the synthesis of advanced kinase inhibitors and other pharmacologically active agents. Its unique structural features, combining a nucleophilic amino group with a sterically influential azepane ring on a pyridine framework, make it a coveted building block for researchers and scientists in pharmaceutical and biotechnology sectors. This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its significance in drug development, and essential safety considerations.

The primary CAS Number for this compound is 850040-18-5 for the free base, with its hydrochloride salt registered under CAS Number 1197233-74-1 [][2].

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and biological screening. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 850040-18-5 | [2] |

| Molecular Formula | C₁₁H₁₇N₃ | [2] |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Solid (typical) | |

| InChI | 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 | |

| SMILES | NC1=CN=C(C=C1)N2CCCCCC2 |

Strategic Synthesis: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and regioselectivity. The following protocol is a robust and scalable method for its preparation.

Reaction Principle

The synthesis hinges on the displacement of a suitable leaving group, commonly a halogen, from the 6-position of a 3-nitropyridine derivative by azepane. The nitro group serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Subsequent reduction of the nitro group yields the desired 3-amino functionality.

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 6-(Azepan-1-yl)-3-nitropyridine

-

To a solution of 6-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

-

Add azepane (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction to this compound

-

Dissolve the crude 6-(azepan-1-yl)-3-nitropyridine from the previous step in a solvent such as methanol or ethanol.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using iron powder and ammonium chloride in a water/ethanol mixture can be employed.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst (if using Pd/C).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This compound serves as a key intermediate in the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and neurodegenerative disorders.

Recent studies have highlighted the development of 6-amino pyridine derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are implicated in the pathology of Alzheimer's disease[3]. The azepane moiety in this compound can provide desirable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidate.

Caption: Role of this compound in kinase inhibitor development.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase. Future research will likely see the incorporation of this scaffold into a wider range of drug candidates targeting various disease pathways.

References

- Chemsigma. (n.d.). This compound [850040-18-5].

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816.

- ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

- PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.

- Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease.

- PubChem. (n.d.). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1.

- MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.

- PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

- PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.

- ResearchGate. (2025). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library.

- Google Patents. (n.d.). WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders.

- Royal Society of Chemistry. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.

- ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis.

- National Institutes of Health. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.

- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.

Sources

A Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-(Azepan-1-yl)pyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will detail its fundamental physicochemical properties, provide a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, and outline methods for its spectroscopic characterization. Furthermore, this guide explores the compound's strategic importance, contextualizing its application within the broader landscape of kinase inhibitor development and neurodegenerative disease research. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a cornerstone of modern drug design.[2] When functionalized with an amino group, the resulting aminopyridine structure becomes a powerful pharmacophore capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] This makes aminopyridine derivatives a highly successful class of kinase inhibitors targeting diseases ranging from cancer to neurodegenerative disorders.[1][3]

This compound combines this potent aminopyridine core with an azepane moiety. The azepane ring, a seven-membered saturated heterocycle, serves to modulate the compound's physicochemical properties. It can increase solubility, alter lipophilicity (logP), and provide a three-dimensional vector for exploring deeper pockets within a biological target, often leading to enhanced potency and selectivity. This guide focuses on the synthesis, characterization, and application of this specific molecule, presenting it as a key intermediate for the generation of compound libraries aimed at discovering next-generation therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 191.27 g/mol | |

| Molecular Formula | C₁₁H₁₇N₃ | |

| CAS Number | 850040-18-5 | |

| Physical Form | Solid | |

| InChI Key | OZECTFWTIKJUJU-UHFFFAOYSA-N | |

| SMILES | NC1=CN=C(C=C1)N2CCCCCC2 | |

| Storage Class | 11 (Combustible Solids) |

Synthesis and Purification

The most efficient and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the pyridine ring.

Mechanistic Rationale

The SNAr reaction proceeds via an addition-elimination mechanism.[4] The starting material, 6-chloropyridin-3-amine, is particularly well-suited for this reaction. The chlorine atom at the 6-position (ortho to the ring nitrogen) makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[4][5] The pyridine nitrogen powerfully stabilizes the negative charge of the intermediate (a Meisenheimer complex) through resonance, which significantly lowers the activation energy of the reaction compared to substitution at other positions.[4][5] Azepane acts as the nucleophile, displacing the chloride leaving group to form the final product.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

"6-(Azepan-1-yl)pyridin-3-amine" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-(Azepan-1-yl)pyridin-3-amine

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a primary amine group and an azepane moiety. This unique structural combination makes it a valuable building block and a compound of interest in medicinal chemistry and materials science. The pyridine core is a well-established scaffold in numerous pharmaceuticals, while the flexible, saturated seven-membered azepane ring can significantly influence physicochemical properties such as solubility, lipophilicity, and conformational flexibility. The primary amine at the 3-position serves as a versatile synthetic handle for further molecular elaboration.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory submissions.

| Property | Value | Source |

| CAS Number | 850040-18-5 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.27 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound | [] |

| SMILES String | NC1=CN=C(C=C1)N2CCCCCC2 | |

| InChI Key | OZECTFWTIKJUJU-UHFFFAOYSA-N | |

| InChI String | 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 | |

| Hydrochloride Salt CAS | 1197233-74-1 | [] |

| Hydrochloride MW | 227.73 g/mol | [] |

Synthesis and Reaction Chemistry

While specific literature detailing the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This pathway utilizes a readily available halogenated aminopyridine precursor, which reacts with azepane to yield the target compound. The halogen atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.

Caption: Proposed SNAr synthesis of this compound.

Experimental Protocol

-

Reaction Setup : To a solution of 6-chloropyridin-3-amine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add azepane (1.2-1.5 eq).

-

Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions : Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification : Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product via column chromatography on silica gel to yield pure this compound.

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

Infrared (IR) Spectroscopy

Based on its functional groups, the IR spectrum is predicted to show several key absorption bands:

-

N-H Stretching : As a primary aromatic amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3] These bands are typically weaker and sharper than O-H stretches.[3]

-

N-H Bending : A characteristic N-H bending (scissoring) vibration for primary amines should appear in the 1650-1580 cm⁻¹ range.[3]

-

C-N Stretching : The aromatic C-N stretch is anticipated to be a strong band between 1335-1250 cm⁻¹.[3][4] The aliphatic C-N stretches from the azepane ring will likely appear as weaker bands in the 1250–1020 cm⁻¹ region.[3]

-

C-H Stretching : Aliphatic C-H stretches from the azepane ring will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Aromatic Protons : The protons on the pyridine ring will appear in the downfield region (~6.5-8.5 ppm).

-

Amine Protons : The -NH₂ protons will present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically between 3.0-5.0 ppm.[5]

-

Aliphatic Protons : The protons of the azepane ring will be in the upfield region (~1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most downfield of the aliphatic signals.

-

-

¹³C NMR :

-

Aromatic Carbons : Carbons of the pyridine ring will resonate in the ~110-160 ppm range.

-

Aliphatic Carbons : The carbons of the azepane ring will appear in the upfield region, typically between 20-60 ppm. Carbons directly attached to the nitrogen atom are deshielded and appear further downfield in this range.[4]

-

Potential Biological and Pharmacological Activity

While specific bioactivity data for this compound is limited in publicly accessible literature, the core 3-aminopyridine scaffold is a known pharmacophore with diverse biological activities. Compounds containing this moiety are investigated for various therapeutic applications.

Relevance in Drug Discovery

-

Anticancer Research : Substituted 3-aminopyridine derivatives, such as 3-aminoimidazo[1,2-α]pyridine compounds, have demonstrated cytotoxic activity against various cancer cell lines, including colon (HT-29) and melanoma (B16F10).[6] The structural framework of this compound makes it a candidate for derivatization to explore potential anticancer agents.

-

Antibacterial Agents : The pyridine ring is a key component of many antibacterial drugs. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown strong activity against Gram-positive bacteria, suggesting that the aminopyridine scaffold is a promising starting point for developing new antibiotics.[7]

-

Neurological Applications : Aminopyridines as a class are known to be neuroactive, with some acting as potassium channel blockers.[8] This activity profile suggests potential applications in treating neurological disorders, although it also highlights a need for careful toxicological assessment.

The azepane ring can serve to optimize pharmacokinetic properties, potentially enhancing membrane permeability or modulating metabolic stability, making the overall molecule an attractive starting point for lead optimization campaigns.

Caption: Role of the core scaffold and moiety in potential therapeutic applications.

Safety, Handling, and Toxicity

As with any chemical, proper safety precautions are paramount when handling this compound.

-

General Hazards : Aminopyridines as a class are considered toxic and can be readily absorbed through the skin.[8] The parent compound, 3-aminopyridine, is classified as acutely toxic and a skin/eye irritant.[9]

-

Handling : Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9] The material is classified as a combustible solid.

A comprehensive risk assessment should be performed before any large-scale synthesis or handling.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate and building block.

-

Medicinal Chemistry : It serves as a versatile scaffold for the synthesis of compound libraries aimed at various biological targets. The primary amine can be readily functionalized via acylation, alkylation, or participation in coupling reactions to create more complex molecules.

-

Materials Science : Pyridine-containing compounds are used in the development of materials with specific electronic or optical properties.[10] This molecule could be incorporated into polymers or organic electronics where its specific steric and electronic profile is desired.

-

Fragment-Based Drug Discovery (FBDD) : The molecule itself or its core fragments can be used in FBDD screening to identify initial hits against protein targets, which can then be elaborated into more potent leads.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its structure combines the pharmacologically relevant 3-aminopyridine core with a conformationally flexible azepane ring, offering a unique set of properties for molecular design. While detailed biological studies on this specific compound are not yet prevalent, its structural relationship to known bioactive molecules positions it as a valuable starting point for the discovery of novel therapeutics and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for unlocking its full potential in research and development.

References

- Chemsigma. This compound [850040-18-5]. [Link]

- PubChem. 1-[6-(Azepan-1-yl)-3-pyridinyl]butan-2-amine. [Link]

- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

- MDPI.

- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

- Organic Syntheses. 3-aminopyridine. [Link]

- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Research Square. [Link]

- Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

- U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

- Chemistry LibreTexts. 24.10 Spectroscopy of Amines. [Link]

- European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. [Link]

Sources

- 1. This compound [850040-18-5] | Chemsigma [chemsigma.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. fishersci.com [fishersci.com]

- 10. Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7 [smolecule.com]

Structure Elucidation of 6-(Azepan-1-yl)pyridin-3-amine: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a versatile building block for targeting a range of biological entities, including kinases, which are pivotal in cellular signaling pathways. 6-(Azepan-1-yl)pyridin-3-amine, a specific derivative, embodies this potential. Its structure combines a primary aromatic amine, a nucleophilic center ripe for further derivatization, with a flexible, saturated heterocyclic azepane ring. This combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutics for conditions such as Alzheimer's disease.[2]

Molecular Overview and Predicted Properties

Before embarking on experimental analysis, a thorough in-silico examination of the target molecule is essential. This allows us to form a hypothesis-driven approach to data interpretation.

| Property | Value | Source |

| CAS Number | 850040-18-5 | [3] |

| Molecular Formula | C₁₁H₁₇N₃ | |

| Molecular Weight | 191.27 g/mol | |

| InChI Key | OZECTFWTIKJUJU-UHFFFAOYSA-N | |

| Canonical SMILES | NC1=CN=C(C=C1)N2CCCCCC2 | |

| Physical Form | Solid |

The structure contains several key features that will yield characteristic spectroscopic signatures:

-

A Substituted Pyridine Ring: An aromatic system with distinct electronic environments for its protons and carbons.

-

A Primary Aromatic Amine (-NH₂): Will produce characteristic N-H stretches in the IR spectrum and a potentially exchangeable signal in the ¹H NMR spectrum.

-

A Tertiary Aliphatic Amine: The nitrogen within the azepane ring, connecting it to the pyridine core.

-

An Azepane Ring: A seven-membered saturated ring with multiple aliphatic C-H bonds in different chemical environments.

Mass Spectrometry (MS): Establishing the Molecular Formula

Causality: The foundational step in any structure elucidation is to confirm the molecular weight and, ideally, the elemental composition. Mass spectrometry provides this information with high precision. For this compound, which contains an odd number of nitrogen atoms (three), the Nitrogen Rule is a critical self-validating check. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target's molecular weight of 191 g/mol .[4]

Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Ion Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | [C₁₁H₁₈N₃]⁺ | 192.1501 |

| [M+Na]⁺ | [C₁₁H₁₇N₃Na]⁺ | 214.1320 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in positive ion mode, as the amine functionalities are readily protonated.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

-

Analysis: Determine the m/z of the most abundant ion and compare it to the predicted exact mass of the [M+H]⁺ adduct. The experimental value should be within a 5 ppm tolerance of the theoretical value to confidently confirm the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS would likely induce fragmentation. The most probable cleavage would be an alpha-cleavage adjacent to the azepane nitrogen, leading to the fragmentation of the seven-membered ring.

Caption: Key proton environments in this compound.

-

Pyridine Protons (δ 6.5 - 8.0 ppm):

-

H-2 (singlet or narrow doublet): Expected to be the most downfield aromatic proton due to its position between two nitrogen atoms (in the imine form).

-

H-4 (doublet of doublets): Coupled to both H-2 and H-5.

-

H-5 (doublet): Coupled to H-4.

-

-

Amine Protons (-NH₂, δ ~3.5-4.5 ppm):

-

A broad singlet, the chemical shift of which is concentration-dependent. This signal will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for exchangeable protons like those on amines. [4]* Azepane Protons (δ 1.5 - 3.5 ppm):

-

α-CH₂ (triplet, 4H, δ ~3.3-3.6 ppm): These four protons are adjacent to the electron-withdrawing tertiary nitrogen and will be the most downfield of the aliphatic signals.

-

β,γ-CH₂ (multiplets, 8H, δ ~1.5-1.9 ppm): The remaining eight protons on the azepane ring will appear as complex, overlapping multiplets in the aliphatic region.

-

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Aromatic Carbons (δ 110 - 160 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the azepane group (C-6) will be significantly downfield.

-

Aliphatic Carbons (δ 25 - 50 ppm): Three signals are expected for the azepane ring carbons due to symmetry, corresponding to the α, β, and γ positions.

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the complete picture. The power of this approach lies in the integration of orthogonal data, where each result cross-validates the others. The workflow below illustrates this logical progression from a general formula to a confirmed, unambiguous structure.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of a key synthetic intermediate like this compound is a systematic process grounded in the principles of spectroscopy. By following a logical workflow—beginning with mass spectrometry to establish the molecular formula, proceeding to infrared spectroscopy to identify the core functional groups, and culminating in nuclear magnetic resonance spectroscopy to map the precise atomic connectivity—researchers can achieve an unambiguous and robust structural assignment. This multi-technique, self-validating approach ensures the scientific integrity of subsequent research, providing a solid foundation for its application in drug discovery and development.

References

Sources

"6-(Azepan-1-yl)pyridin-3-amine" spectroscopic data (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Azepan-1-yl)pyridin-3-amine

This guide provides a detailed theoretical analysis of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we will elucidate the expected spectral characteristics of this compound, providing a robust framework for its identification and characterization.

Introduction and Molecular Structure

This compound, with the empirical formula C₁₁H₁₇N₃, is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and an azepane moiety[1]. The structural combination of a disubstituted pyridine and a saturated seven-membered nitrogen-containing ring suggests its potential utility as a scaffold in medicinal chemistry and materials science[2][3]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches of this compound.

Below is the chemical structure of this compound with systematic atom numbering for spectroscopic assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the azepane ring. The chemical shifts are influenced by the electronic effects of the substituents. The primary amine group (-NH₂) is electron-donating, while the azepane nitrogen attached to the pyridine ring also contributes to the electron density of the aromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30 or zg.

-

Number of scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H2 | ~7.8 - 8.0 | Doublet (d) | Expected to be the most downfield aromatic proton due to its position between two nitrogen atoms (in the pyridine ring and the azepane substituent). |

| H4 | ~6.8 - 7.0 | Doublet of doublets (dd) | Coupled to both H2 and H5. |

| H5 | ~6.4 - 6.6 | Doublet (d) | Upfield shifted due to the strong electron-donating effect of the adjacent amino group. |

| -NH₂ | ~3.5 - 5.0 | Broad singlet (br s) | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| Azepane CH₂ (adjacent to N) | ~3.4 - 3.6 | Triplet (t) | These protons are deshielded by the adjacent nitrogen atom. |

| Azepane CH₂ (other positions) | ~1.5 - 1.8 | Multiplet (m) | The remaining methylene groups of the azepane ring will likely appear as overlapping multiplets. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic carbons will appear in the downfield region (100-160 ppm), while the aliphatic carbons of the azepane ring will be in the upfield region (20-60 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled (e.g., zgpg30).

-

Number of scans: 512-2048 (or more, as ¹³C has low natural abundance).

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| C6 | ~155 - 160 | Most downfield aromatic carbon, attached to two nitrogen atoms. |

| C3 | ~145 - 150 | Attached to the primary amine group. |

| C2 | ~140 - 145 | Aromatic carbon adjacent to the pyridine nitrogen. |

| C4 | ~115 - 120 | Aromatic CH. |

| C5 | ~105 - 110 | Aromatic CH, shielded by the amino group. |

| Azepane C (adjacent to N) | ~45 - 50 | Aliphatic carbon deshielded by the adjacent nitrogen. |

| Azepane C (other positions) | ~25 - 30 | Remaining aliphatic carbons of the azepane ring. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable method.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode is expected to be most effective due to the basic nitrogen atoms.

-

Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

Collision energy (for MS/MS): If fragmentation analysis is desired, apply a suitable collision energy to induce fragmentation of the parent ion.

-

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of C₁₁H₁₇N₃ is 191.1422 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 192.1495 .

-

Major Fragmentation Pathways: Fragmentation is likely to occur via cleavage of the azepane ring or loss of substituents from the pyridine ring. A common fragmentation for N-alkyl amines is alpha-cleavage.

Caption: A simplified potential fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (primary amine) | 3300-3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group[4][5]. |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |

| Aliphatic C-H stretch | 2850-2960 | Strong | C-H bonds of the azepane ring. |

| N-H bend (primary amine) | 1580-1650 | Medium to Strong | Scissoring vibration of the -NH₂ group[5][6]. |

| Aromatic C=C and C=N stretch | 1400-1600 | Medium to Strong | Vibrations of the pyridine ring. |

| C-N stretch | 1250-1350 | Medium to Strong | Stretching of the C-N bonds of the amine and azepane substituents[5]. |

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data presented herein are based on established principles and serve as a valuable reference for the identification and structural elucidation of this compound. Researchers synthesizing or working with this molecule can use this guide to anticipate and interpret their experimental results, ensuring the integrity and quality of their materials.

References

- Human Metabolome Database.1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- EON Biotech.[6-(azepan-1-yl)pyridin-3-yl]methanamine – (926204-84-4).

- Illinois State University.Infrared Spectroscopy.

- Chemsigma.this compound [850040-18-5].

- ResearchGate.A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.

- University of Calgary.IR Spectroscopy Tutorial: Amines.

- PubMed Central.Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

- ResearchGate.Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.

- Spectroscopy Online.Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- IUCr.Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

- Chemistry LibreTexts.10.7: Functional Groups and IR Tables.

- WikiEducator.Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- RSC Publishing.Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP).

- Doc Brown's Chemistry.mass spectrum of propan-2-amine.

Sources

- 1. 6-Azepan-1-ylpyridin-3-amine 850040-18-5 [sigmaaldrich.com]

- 2. Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7 [smolecule.com]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

An In-Depth Technical Guide to the Solubility of 6-(Azepan-1-yl)pyridin-3-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-(Azepan-1-yl)pyridin-3-amine. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes a foundational understanding of its physicochemical properties and provides a robust experimental framework for researchers to determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and screening.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For this compound, a heterocyclic amine with potential applications in medicinal chemistry, understanding its solubility in organic solvents is paramount. This parameter governs critical processes such as reaction kinetics during synthesis, the efficiency of purification methods like crystallization, and the feasibility of various formulations for preclinical and clinical studies.[2] Poor solubility can create significant hurdles, impacting bioavailability and ultimately hindering the development of a promising compound.[3] This guide will delve into the theoretical and practical aspects of determining the organic solvent solubility of this compound.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 850040-18-5 | [4] |

Based on its structure, this compound possesses both hydrophobic (the azepane ring and the pyridine core) and hydrophilic (the primary amine group) features. The presence of the amine group, with its capacity for hydrogen bonding, suggests that solubility will be significantly influenced by the nature of the organic solvent.[5][6] Generally, amines exhibit good solubility in polar organic solvents.[5] The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen on the primary amine can act as a hydrogen bond donor.[6]

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the amine group of the compound, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the primary amine group. Good solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The relatively large non-polar surface area of the azepane ring and the pyridine core may allow for some solubility in non-polar solvents through van der Waals interactions.[6] However, the polar amine group will likely limit extensive solubility in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the compound through dipole-dipole interactions. Moderate to good solubility is anticipated. However, it is important to note that some amines can be incompatible with chloroform and carbon tetrachloride.[5]

Experimental Determination of Thermodynamic Solubility: A Standardized Protocol

Given the absence of published quantitative data, the following section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[7] This method is considered the "gold standard" for obtaining equilibrium solubility data.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[8]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the respective organic solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound in the saturated solution.[8]

-

-

Calculation:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature.

-

High-Throughput Approaches for Early-Stage Assessment

In the early stages of drug discovery, where compound availability may be limited and rapid screening is necessary, kinetic solubility assays are often employed.[3][9] These methods, such as nephelometry, measure the precipitation of a compound from a stock solution (typically in DMSO) when diluted into an aqueous or organic medium.[1][9] While not providing true thermodynamic solubility, kinetic solubility offers a valuable and rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.[3]

The following diagram outlines a typical high-throughput kinetic solubility workflow.

Caption: High-throughput kinetic solubility workflow.

Conclusion

References

- Properties of amines. (n.d.). In Organic Chemistry II - Lumen Learning.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

- Glomme, A., & Märten, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-529.

- Physical Properties of Amines. (2023). CK-12 Foundation.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.

- Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023). StudySmarter.

- This compound [850040-18-5]. (n.d.). Chemsigma.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Advanced Properties of Amines. (2023). Chemistry LibreTexts.

- [6-(azepan-1-yl)pyridin-3-yl]methanamine – (926204-84-4). (n.d.). EON Biotech.

- Pyridine amide, 6. (n.d.). PubChem.

- 6-(Azepan-1-yl)pyridine-3-boronic acid. (n.d.). Pharmaffiliates.

Sources

- 1. rheolution.com [rheolution.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. 6-Azepan-1-ylpyridin-3-amine 850040-18-5 [sigmaaldrich.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. bmglabtech.com [bmglabtech.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 6-(Azepan-1-yl)pyridin-3-amine

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword: Proactive Safety in Pioneering Research

Section 1: Compound Profile and Hazard Identification

1.1. Chemical Identity

| Property | Value |

| Chemical Name | 6-(Azepan-1-yl)pyridin-3-amine |

| CAS Number | 850040-18-5 |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Physical Form | Solid |

1.2. Anticipated Hazards: An Evidence-Based Assessment

Due to the absence of a specific SDS, the hazard profile of this compound is inferred from data on analogous compounds, particularly aminopyridines. Monoaminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be widely distributed in the body, including the brain[1]. Studies on these related compounds have shown them to be acutely toxic[1].

Potential Health Effects:

-

Acute Oral Toxicity: Aminopyridines can be harmful if swallowed[2][3].

-

Acute Dermal Toxicity: Contact with skin may be harmful[2][3].

-

Skin Irritation: Causes skin irritation[2].

-

Eye Irritation: Causes serious eye irritation[2].

-

Respiratory Irritation: May cause respiratory irritation if inhaled[2][4].

1.3. Physical and Chemical Hazards

Sigma-Aldrich classifies this compound as a combustible solid[5]. Therefore, it should be stored away from ignition sources[6].

Section 2: Prudent Laboratory Practices: The Core of Safe Handling

Adherence to rigorous laboratory protocols is paramount when working with this compound. The following procedures are designed to mitigate the risks identified in the preceding section.

2.1. Engineering Controls: The First Line of Defense

All operations involving this compound, especially those that may generate dust or aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6]. This is a critical step to minimize the risk of inhalation. Eyewash stations and safety showers should be readily accessible and in close proximity to the workstation[2].

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE plan is mandatory for all personnel handling this compound[7]. The following table outlines the recommended PPE for various laboratory tasks.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles[7]. | Nitrile or neoprene gloves (double-gloving recommended)[6][7]. | Laboratory coat[7]. | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation[7]. |

| Solution Preparation | Chemical splash goggles[7]. | Nitrile or neoprene gloves[6][7]. | Laboratory coat[7]. | Work should be conducted within a chemical fume hood. |

| Conducting Reactions | Chemical splash goggles and a face shield[7]. | Nitrile or neoprene gloves[6][7]. | Chemical-resistant laboratory coat or apron[7]. | Work should be conducted within a certified chemical fume hood. |

2.3. Hygiene Practices: Preventing Unseen Exposure

Strict hygiene practices are essential to prevent accidental ingestion and skin contact.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][8].

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed[2][4][9].

-

Remove contaminated clothing immediately and wash it before reuse[3][10].

Section 3: Storage and Disposal: Ensuring Long-Term Safety

3.1. Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place[2][6]. Keep it away from heat, sparks, and open flames as it is a combustible solid[3]. The storage class is 11 - Combustible Solids[5]. Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2].

3.2. Disposal

Dispose of waste containing this compound in accordance with all applicable federal, state, and local environmental regulations. The disposal of the container and any unused contents should be handled by an approved waste disposal plant[2].

Section 4: Emergency Protocols: A Rapid and Informed Response

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

4.1. Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[2]. |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth[2]. Do not induce vomiting[3]. |

4.2. Spill Response

The approach to a chemical spill depends on its scale. It is essential to have a spill kit readily available with appropriate absorbent materials.

Sources

- 1. epa.gov [epa.gov]

- 2. fishersci.com [fishersci.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 5. 6-Azepan-1-ylpyridin-3-amine 850040-18-5 [sigmaaldrich.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 6-(Azepan-1-yl)pyridin-3-amine

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount. The compound 6-(azepan-1-yl)pyridin-3-amine presents a compelling scaffold for investigation. It marries two moieties of significant pharmacological interest: the pyridin-3-amine core and a saturated seven-membered azepane ring. While direct biological data on this specific molecule is sparse, a systematic deconstruction of its constituent parts provides a robust, evidence-based foundation for predicting and validating its potential biological targets.

This guide is structured to provide drug development professionals with a logical and technically sound framework for the target deconvolution of this compound. We will move beyond mere prediction, offering detailed experimental workflows and protocols that embody the principles of scientific integrity and self-validation. Our approach is grounded in the established bioactivities of the aminopyridine and azepane motifs, enabling a rational, hypothesis-driven exploration of its mechanism of action.

Part 1: Analysis of Structural Motifs and Predicted Bioactivity

The predictive power of medicinal chemistry lies in understanding how structural motifs influence biological activity. The subject molecule is a hybrid of two well-documented pharmacophores.

-

The Aminopyridine Core: The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for various functional groups and its capacity to form crucial hydrogen bonds.[1][2] Derivatives of aminopyridine, in particular, have demonstrated a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[][4][5] Crucially, the aminopyridine scaffold is a privileged structure in the development of protein kinase inhibitors, with compounds showing potent activity against targets like Janus Kinase 2 (JAK2).[6] Furthermore, 3-aminopyridine itself is a known potassium channel blocker, highlighting a potential role in modulating ion channel function.[7] Recently, 6-aminopyridine derivatives have been explored as dual inhibitors of Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) for potential applications in treating Alzheimer's disease.[8]

-

The Azepane Ring: This seven-membered saturated heterocycle is not merely a solubilizing group; it is an integral component of numerous approved drugs and clinical candidates.[9] The conformational flexibility of the azepane ring can be critical for bioactivity, allowing it to adapt to the topology of various binding sites.[10][11] Azepane-containing compounds have been successfully developed as kinase inhibitors, anticancer agents, and modulators of central nervous system (CNS) targets, including histamine H3 receptors.[10][12] Notably, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[13]

Synthesizing these insights, we can logically hypothesize that this compound is most likely to interact with one or more of the following high-priority target classes:

-

Protein Kinases

-

Ion Channels (with a focus on potassium channels)

-

Central Nervous System Receptors and Transporters

The subsequent sections will detail the experimental strategies required to systematically investigate each of these possibilities.

Part 2: High-Priority Target Class 1: Protein Kinases

Rationale: The convergence of bioactivity data for both aminopyridine and azepane scaffolds strongly implicates the kinome as a primary hunting ground for potential targets. The aminopyridine can serve as an effective hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.[6][8]

Experimental Workflow for Kinase Target Identification & Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets, moving from broad, high-throughput screening to specific, mechanistic cellular assays.

Caption: Tiered workflow for kinase target identification and validation.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP formation, a universal product of kinase-catalyzed reactions.

Materials:

-

Kinase of interest (e.g., JAK2), substrate peptide, and kinase buffer (commercially available).

-

This compound, dissolved in 100% DMSO.

-

ATP solution.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

Procedure:

-

Compound Plating: Prepare a serial dilution (e.g., 10-point, 1:3 dilution) of this compound in DMSO. Dispense 1 µL of each concentration into the assay plate wells. Include DMSO-only wells for 'no inhibition' controls and buffer-only wells for 'background' controls.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Add 10 µL of this mix to each well.

-

Initiation of Reaction: Prepare an ATP solution at a concentration approximating the Km for the specific kinase. Add 10 µL to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be optimized based on linear enzyme kinetics.

-

First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Second Detection Step: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data using the 'no inhibition' (0% inhibition) and 'background' (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: High-Priority Target Class 2: Ion Channels

Rationale: The structural similarity to 3-aminopyridine, a known potassium channel blocker, provides a strong, direct hypothesis that this compound may modulate ion channel activity.[7] Electrophysiology remains the gold standard for confirming such interactions.

Experimental Workflow for Ion Channel Screening

Automated patch-clamp systems offer a higher throughput method for initial screening, while manual patch-clamp is essential for detailed mechanistic studies.

Caption: Workflow for identifying and characterizing ion channel modulators.

Detailed Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the fundamental steps to measure the effect of the compound on a voltage-gated potassium channel.

Materials:

-

HEK293 cells stably expressing the potassium channel of interest.

-

External solution (e.g., Tyrode's solution).

-

Internal solution (pipette solution, e.g., K-gluconate based).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pipette pulling.

-

Perfusion system for compound application.

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull a glass capillary to a fine point (tip resistance of 2-5 MΩ when filled with internal solution).

-

Obtaining a Gigaseal: Under the microscope, carefully approach a single, healthy-looking cell with the pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Achieving Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, allowing electrical access to the cell's interior.

-

Recording Baseline Currents: Apply a specific voltage protocol (e.g., a step depolarization from -80 mV to +20 mV) to elicit ionic currents through the channel. Record several stable sweeps to establish a baseline.

-

Compound Application: Perfuse the external solution containing a known concentration of this compound over the cell.

-

Recording Modulated Currents: Once the compound has been applied, repeat the same voltage protocol to record the current in the presence of the compound. Observe for changes in current amplitude, activation, or inactivation kinetics.

-

Washout: Perfuse the cell with the control external solution to see if the effect of the compound is reversible.

-

Data Analysis: Measure the peak current amplitude before (baseline) and after compound application. Calculate the percent inhibition or potentiation. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50 or EC50.

Part 4: CNS-Related Targets (GPCRs, Transporters)

Rationale: The azepane moiety is present in compounds known to target the CNS, including monoamine transporters and GPCRs like the histamine H3 receptor.[12][13] Therefore, screening against a panel of CNS-related targets is a logical extension of the initial hypothesis.

Experimental Workflow for CNS Target Validation

Radioligand binding assays are a robust and direct method to assess physical interaction with a receptor or transporter, while functional assays confirm the downstream consequence of that binding.

Caption: Workflow for CNS receptor and transporter target validation.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of the test compound for a specific target, such as the dopamine transporter (DAT).

Materials:

-

Cell membranes prepared from a cell line overexpressing the target (e.g., HEK293-DAT).

-

Radioligand specific for the target (e.g., [3H]WIN 35,428).

-

"Cold" ligand for non-specific binding determination (e.g., high concentration of unlabeled WIN 35,428).

-

This compound serial dilutions.

-

Assay buffer.

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Assay Plate Setup: In a 96-well plate, set up wells for:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of "cold" ligand.

-

Test Compound: Membranes + Radioligand + serial dilutions of this compound.

-

-

Reagent Addition: Add the reagents to the wells in the order of buffer, compound/cold ligand, radioligand, and finally membranes to initiate the binding reaction.

-

Incubation: Incubate the plate for a set time at a specific temperature (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Convert the CPM values for the test compound wells into percent inhibition of specific binding.

-

Plot percent inhibition versus log[compound concentration] to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 5: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in structured tables.

Table 1: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

|---|---|---|

| JAK2 | 85% | 150 |

| GSK-3β | 65% | 800 |

| CK-1δ | 40% | >10,000 |

| ... (other hits) | ... | ... |

Table 2: Ion Channel Modulation Profile

| Channel Target | Modality | IC50 / EC50 (µM) | State-Dependence |

|---|---|---|---|

| KCNQ2/3 | Inhibition | 5.2 | Resting State |

| hERG | Inhibition | >30 | - |

Table 3: CNS Target Binding Affinity and Functional Activity

| CNS Target | Binding Ki (nM) | Functional Assay | IC50 / EC50 (nM) | Modality |

|---|---|---|---|---|

| DAT | 120 | [3H]DA Uptake | 250 | Inhibitor |

| NET | 850 | [3H]NE Uptake | 1500 | Inhibitor |

| σ-1R | 45 | - | - | - |

Conclusion

The compound this compound represents a promising chemical entity whose potential biological targets can be rationally pursued through a hypothesis-driven, multi-tiered experimental approach. By leveraging the known pharmacology of its aminopyridine and azepane components, researchers can focus their efforts on the most probable target classes: protein kinases, ion channels, and CNS-related receptors and transporters. The workflows and protocols detailed in this guide provide a robust framework for moving from initial screening to definitive target validation, ultimately elucidating the mechanism of action and therapeutic potential of this novel molecule.

References

- PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.

- ACS Publications. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.

- PubMed. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

- PubMed. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2.

- BOC Sciences.

- NIH. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.

- NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Smolecule. (2023). Buy 6-(azepan-1-yl)pyridine-3-carbonitrile | 1016874-97-7.

- ResearchGate.

- MDPI. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- NIH. (2023).

- PubMed. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1.

- PubMed. (2025).

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-(Azepan-1-yl)pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(azepan-1-yl)pyridin-3-amine, a heterocyclic building block of increasing importance in medicinal chemistry. We delve into its synthesis, physicochemical properties, and analytical characterization. The guide highlights its emerging role as a privileged scaffold in the design of targeted therapeutics, with a particular focus on its application in the development of potent kinase inhibitors. Detailed experimental protocols and in-depth discussions of structure-activity relationships (SAR) are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rise of the Aminopyridine Scaffold